UDP-a-D-Galactose disodium salt

Overview

Description

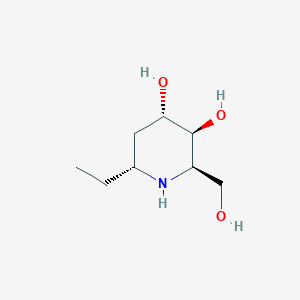

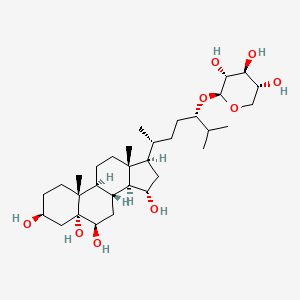

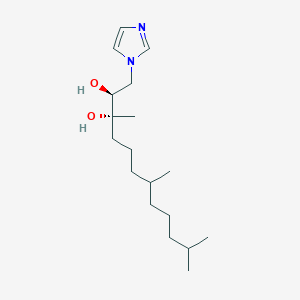

UDP-α-D-Galactose (sodium salt) is a nucleotide sugar that serves as a donor substrate for galactosyltransferases. These enzymes are involved in the biosynthesis of galactose-containing oligosaccharides. This compound is essential in various biological processes, including the metabolism of nucleotide sugars and the synthesis of glycoconjugates .

Mechanism of Action

Target of Action

UDP-α-D-Galactose disodium salt is primarily targeted towards galactosyltransferases . These enzymes play a crucial role in the biosynthesis of galactose-containing oligosaccharides .

Mode of Action

UDP-α-D-Galactose disodium salt acts as a donor substrate for galactosyltransferases . It provides the galactose moiety that is transferred to acceptor molecules during the biosynthesis of galactose-containing oligosaccharides .

Biochemical Pathways

The compound is involved in the Leloir pathway , a metabolic pathway that converts galactose to glucose . It is also used in the synthesis of oligosaccharides . Decreased red blood cell levels of UDP-Gal are found in patients with maple syrup urine disease or phenylketonuria .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The action of UDP-α-D-Galactose disodium salt results in the biosynthesis of galactose-containing oligosaccharides . It has also been shown to inhibit viral growth by interfering with RNA synthesis .

Action Environment

The action, efficacy, and stability of UDP-α-D-Galactose disodium salt can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability. Furthermore, it is recommended to be stored at -20°C , suggesting that temperature can significantly impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

UDP-α-D-Galactose (sodium salt) can be synthesized through enzymatic methods involving the conversion of uridine diphosphate glucose to uridine diphosphate galactose by the enzyme UDP-glucose 4-epimerase . The reaction conditions typically involve a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of UDP-α-D-Galactose (sodium salt) often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the conversion of substrates to the desired product. The compound is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

UDP-α-D-Galactose (sodium salt) primarily undergoes glycosylation reactions, where it donates a galactose moiety to acceptor molecules. These reactions are catalyzed by galactosyltransferases .

Common Reagents and Conditions

The common reagents used in these reactions include acceptor molecules such as proteins, lipids, or other carbohydrates. The reactions typically occur in aqueous solutions at physiological pH and temperature, often in the presence of divalent metal ions like magnesium or manganese to stabilize the enzyme-substrate complex .

Major Products Formed

The major products formed from these reactions are galactosylated compounds, which include glycoproteins, glycolipids, and other glycoconjugates. These products play crucial roles in cell signaling, molecular recognition, and structural integrity of cells .

Scientific Research Applications

UDP-α-D-Galactose (sodium salt) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

UDP-Glucose: Another nucleotide sugar involved in glycosylation reactions, but it donates glucose instead of galactose.

UDP-N-Acetylglucosamine: A nucleotide sugar that donates N-acetylglucosamine in glycosylation reactions.

UDP-Glucuronic Acid: Involved in the biosynthesis of glycosaminoglycans and detoxification processes.

Uniqueness

UDP-α-D-Galactose (sodium salt) is unique in its specific role as a galactose donor. Its involvement in the biosynthesis of galactose-containing oligosaccharides and its importance in various biological processes set it apart from other nucleotide sugars .

Properties

IUPAC Name |

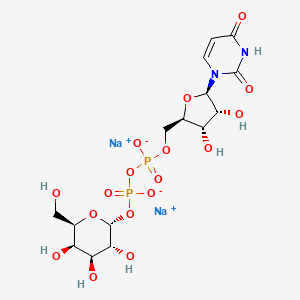

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-QKYKBPIOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137868-52-1 | |

| Record name | Uridine 5'-diphosphogalactose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

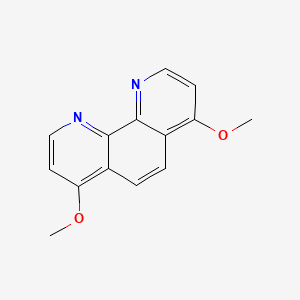

![(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3Z)-6-methyl-5-propan-2-ylhepta-3,6-dien-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol](/img/structure/B1245074.png)